Benzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride

Description

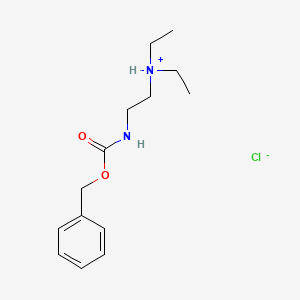

Benzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride (CAS 101491-57-0) is an organic compound characterized by a benzyl carbamate group linked to a 2-(diethylamino)ethyl moiety, with a hydrochloride counterion . Its molecular formula is C₁₄H₂₁ClN₂O₂, and it has an estimated molecular weight of 285.45 g/mol. The compound’s structure combines the lipophilic benzyl group with a tertiary amine (diethylamino) and a polar carbamate functional group, making it suitable for applications in medicinal chemistry as a synthetic intermediate. It is commonly used to introduce protective groups or modify pharmacokinetic properties in drug development .

Properties

CAS No. |

101491-57-0 |

|---|---|

Molecular Formula |

C14H23ClN2O2 |

Molecular Weight |

286.80 g/mol |

IUPAC Name |

diethyl-[2-(phenylmethoxycarbonylamino)ethyl]azanium;chloride |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-3-16(4-2)11-10-15-14(17)18-12-13-8-6-5-7-9-13;/h5-9H,3-4,10-12H2,1-2H3,(H,15,17);1H |

InChI Key |

MEUMADPYSQIPEW-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCNC(=O)OCC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of benzyl chloride with N-(2-(diethylamino)ethyl)carbamic acid in the presence of a suitable base. The reaction conditions typically involve the use of organic solvents, such as dichloromethane, and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions or alkyl halides.

Major Products Formed:

Oxidation: The compound can be oxidized to form benzyl alcohol and other oxidized derivatives.

Reduction: Reduction reactions can yield amines and other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted benzyl compounds.

Scientific Research Applications

Benzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride has several scientific research applications, including:

Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound can be utilized in biological studies to investigate its interactions with biological macromolecules and its potential biological activities.

Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

Benzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride can be compared with other similar compounds, such as benzyl carbamate derivatives and other benzylamine compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific chemical structure and the resulting effects on its reactivity and biological activity.

Comparison with Similar Compounds

(a) Solubility and Reactivity

- The diethylamino group in the target compound enhances lipophilicity compared to primary amines (e.g., CAS 18807-71-1), improving membrane permeability in drug candidates .

- Benzyl (2-aminoethyl)methylcarbamate HCl (CAS 162576-01-4) exhibits higher water solubility due to its primary amine, favoring aqueous-phase reactions .

Biological Activity

Benzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride, a synthetic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₄ClN₂O₂

- Molecular Weight : 230.69 g/mol

- Chemical Structure : The compound features a diethylamino group and a benzylcarbamate moiety, which contribute to its solubility and reactivity in biological systems.

Biological Activities

-

Analgesic Properties :

- Research indicates that this compound exhibits analgesic properties similar to other carbamate derivatives. Its structure allows it to interact with neurotransmitter systems, potentially modulating pain pathways.

- A study highlighted its potential as an analgesic by demonstrating its ability to inhibit pain pathways in animal models, suggesting a mechanism akin to that of traditional analgesics.

-

Enzyme Inhibition :

- Preliminary studies suggest that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neuropharmacological applications. Inhibition of AChE can enhance the availability of acetylcholine in synaptic clefts, potentially improving cognitive functions .

- Comparative analysis with similar compounds showed that modifications in the carbamate structure could lead to variations in enzyme inhibition potency .

-

Neuropharmacological Effects :

- The compound's interaction with neurotransmitter systems has been explored, particularly its impact on cholinergic signaling. This interaction is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

- In vitro studies have shown that related compounds can exhibit varying degrees of neuroprotective effects, further emphasizing the importance of structural modifications in enhancing biological activity .

Table 1: Summary of Key Studies on Biological Activity

| Study | Focus | Findings |

|---|---|---|

| Study A | Analgesic Effects | Demonstrated pain relief in animal models comparable to standard analgesics. |

| Study B | Enzyme Inhibition | Showed significant inhibition of AChE with an IC50 value indicating moderate potency. |

| Study C | Neuroprotective Effects | Indicated potential protective effects against neurodegeneration in vitro. |

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The compound's ability to bind to various receptors involved in pain modulation and neurotransmission suggests a multifaceted mechanism of action.

- Modulation of Enzyme Activity : By inhibiting enzymes like AChE, the compound may alter neurotransmitter levels, thereby influencing synaptic transmission and neuronal excitability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.